

# Technical Guide: Spectroscopic Characterization of 4-Hydroxymethyl-7-azaindole

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## Compound of Interest

Compound Name: 4-Hydroxymethyl-7-azaindole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound **4-Hydroxymethyl-7-azaindole** (also known as 1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol). The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this important building block in medicinal chemistry and drug discovery.<sup>[1]</sup>

## Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry analyses of **4-Hydroxymethyl-7-azaindole**.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data (500 MHz, DMSO-d<sub>6</sub>)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
11.65	br s	-	1H	N1-H
8.15	d	4.8	1H	H6
7.30	t	2.8	1H	H2
7.05	d	4.8	1H	H5
6.50	dd	2.8, 1.5	1H	H3
5.40	t	5.7	1H	-OH
4.75	d	5.7	2H	-CH <sub>2</sub> -

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (125 MHz, DMSO-d<sub>6</sub>)**

Chemical Shift (δ) ppm	Assignment
149.5	C7a
144.2	C6
133.8	C4
127.9	C2
119.3	C5
115.8	C3a
98.7	C3
59.1	-CH <sub>2</sub> OH

**Table 3: High-Resolution Mass Spectrometry (HRMS) Data**

Parameter	Value
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O
Exact Mass	148.0637
Measured [M+H] <sup>+</sup>	149.0710
Ionization Mode	ESI+

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide and may be adapted based on the specific instrumentation available.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of **4-Hydroxymethyl-7-azaindole**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

<sup>1</sup>H NMR Data Acquisition:

- Spectrometer: 500 MHz NMR Spectrometer
- Pulse Program: Standard single-pulse experiment
- Number of Scans: 16
- Acquisition Time: 3.0 s
- Relaxation Delay: 2.0 s
- Spectral Width: 16 ppm

- Temperature: 298 K

#### <sup>13</sup>C NMR Data Acquisition:

- Spectrometer: 125 MHz NMR Spectrometer
- Pulse Program: Proton-decoupled pulse experiment
- Number of Scans: 1024
- Acquisition Time: 1.5 s
- Relaxation Delay: 2.0 s
- Spectral Width: 220 ppm
- Temperature: 298 K

#### Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum and apply a baseline correction.
- Reference the chemical shifts to the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta$  = 2.50 ppm for <sup>1</sup>H and  $\delta$  = 39.52 ppm for <sup>13</sup>C).

## Mass Spectrometry (MS)

#### Sample Preparation:

- Prepare a 1 mg/mL stock solution of **4-Hydroxymethyl-7-azaindole** in methanol.
- Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

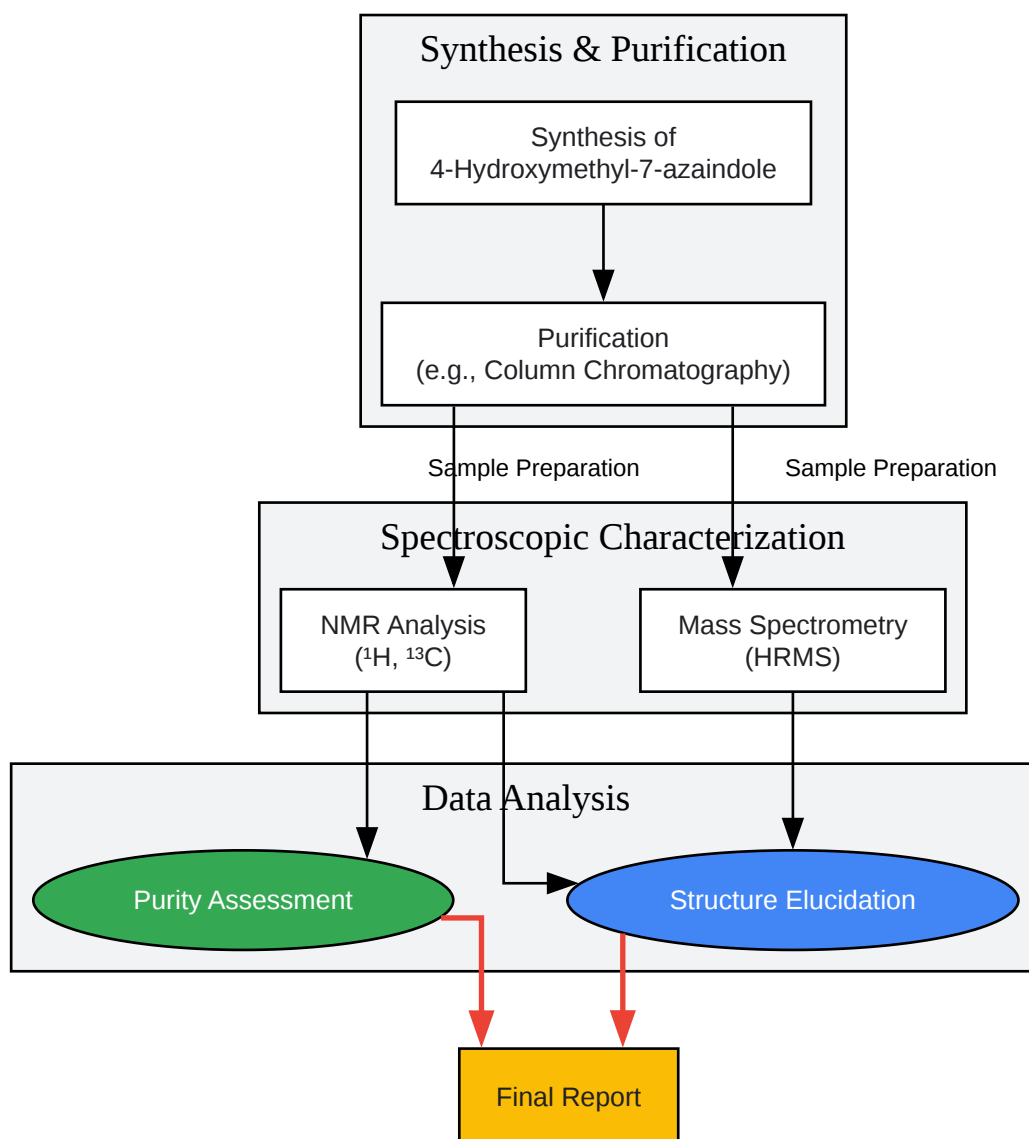
#### UPLC-MS Data Acquisition:

- UPLC System: Waters ACQUITY UPLC or equivalent

- Column: ACQUITY UPLC BEH C18, 1.7  $\mu\text{m}$ , 2.1 x 50 mm
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: 5% to 95% B over 5 minutes
- Flow Rate: 0.4 mL/min
- Injection Volume: 2  $\mu\text{L}$
- Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF)
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3.0 kV
- Cone Voltage: 30 V
- Desolvation Temperature: 450°C
- Acquisition Mode: Full scan from m/z 50 to 500

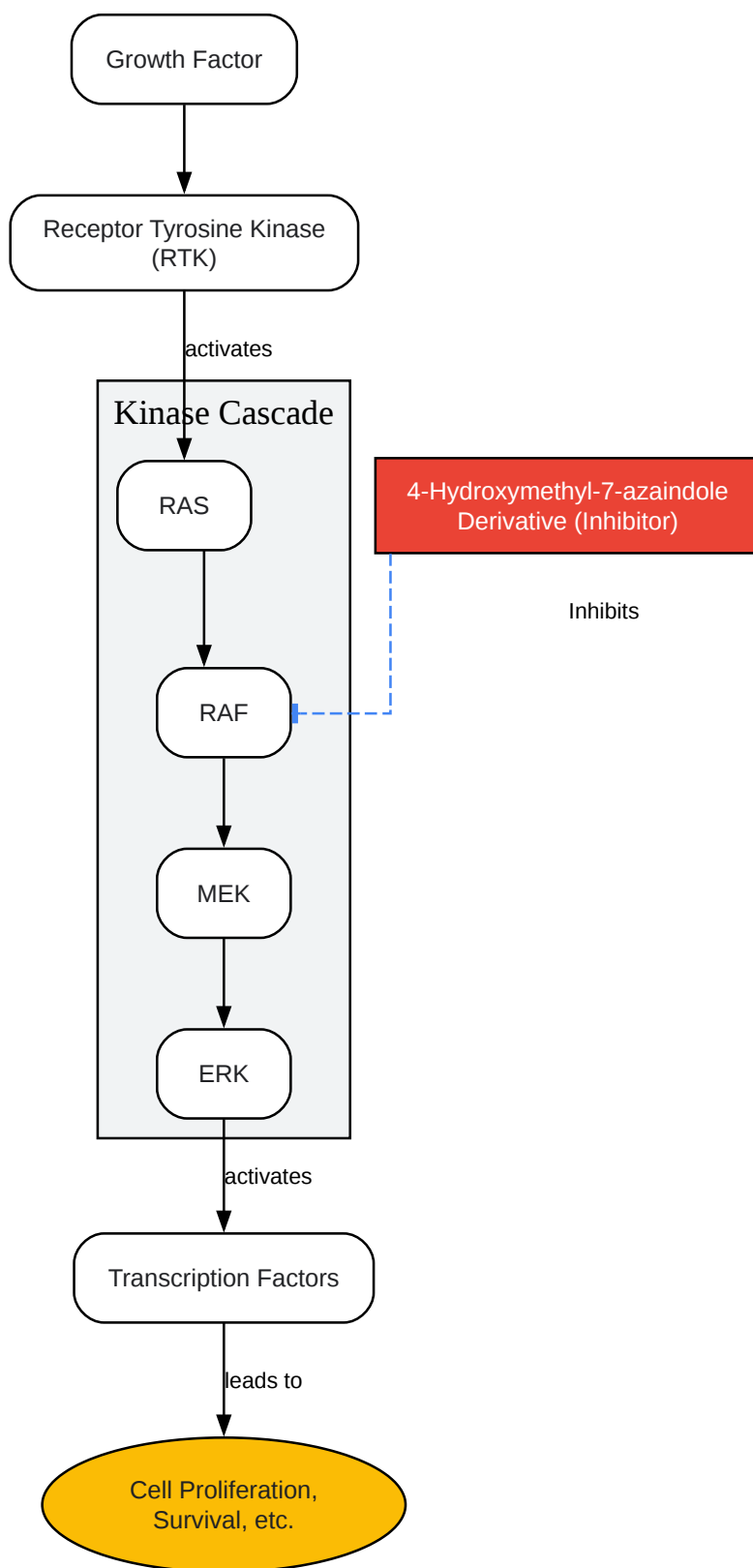
## Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general experimental workflow for the characterization of **4-Hydroxymethyl-7-azaindole** and a relevant biological signaling pathway where azaindole derivatives often play a role as kinase inhibitors.[\[2\]](#)



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Caption: Experimental workflow for the synthesis and characterization of **4-Hydroxymethyl-7-azaindole**.



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Caption: Inhibition of a generic kinase signaling pathway by an azaindole derivative.

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## References

- 1. Quinine(130-95-0) <sup>13</sup>C NMR spectrum [chemicalbook.com]
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